4-{[(2-Fluorophenyl)methyl]amino}pentan-1-ol
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Overview
Description
4-{[(2-Fluorophenyl)methyl]amino}pentan-1-ol is an organic compound that belongs to the class of alcohols and amines It features a fluorophenyl group attached to an amino-pentan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Fluorophenyl)methyl]amino}pentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzylamine and 1-pentanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The 2-fluorobenzylamine is reacted with 1-pentanol in the presence of the base, leading to the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Fluorophenyl)methyl]amino}pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 4-{[(2-Fluorophenyl)methyl]amino}pentan-1-one.
Reduction: Formation of 4-{[(2-Fluorophenyl)methyl]amino}pentane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-{[(2-Fluorophenyl)methyl]amino}pentan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(2-Fluorophenyl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways by binding to active sites or altering enzyme activity.
Comparison with Similar Compounds
Similar Compounds
4-{[(2-Chlorophenyl)methyl]amino}pentan-1-ol: Similar structure with a chlorine atom instead of fluorine.
4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol: Similar structure with a bromine atom instead of fluorine.
4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-{[(2-Fluorophenyl)methyl]amino}pentan-1-ol imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs with different substituents.
Properties
IUPAC Name |
4-[(2-fluorophenyl)methylamino]pentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-10(5-4-8-15)14-9-11-6-2-3-7-12(11)13/h2-3,6-7,10,14-15H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXHRKUNKFJYFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)NCC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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